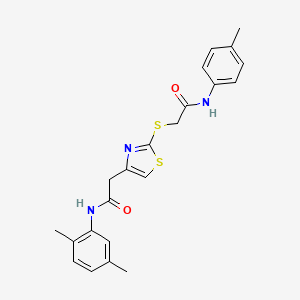

N-(2,5-dimethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S2/c1-14-5-8-17(9-6-14)23-21(27)13-29-22-24-18(12-28-22)11-20(26)25-19-10-15(2)4-7-16(19)3/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNFMRFSJFGHOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2,5-dimethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and research findings.

Molecular Formula: CHNOS

Molecular Weight: 414.5 g/mol

Structure: The compound features a thiazole ring, which is known for its role in various biological activities, and an acetamide moiety that may influence its pharmacological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:

- Antibacterial Activity: The compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. In vitro tests indicated that derivatives of the 2,5-dimethylphenyl scaffold exhibited significant antibacterial activity, suggesting that this compound could serve as a lead for developing new antibiotics .

- Antifungal Activity: Compounds with similar structures have demonstrated broad-spectrum antifungal activity against drug-resistant strains of Candida species. This suggests that this compound may also possess antifungal properties worth exploring .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The thiazole ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, potentially modulating their activity and leading to observed therapeutic effects .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves a multi-step process:

- Formation of Intermediate Compounds: The initial step often includes the reaction between 2,5-dimethylaniline and 2-chloroacetyl chloride.

- Thiazole Formation: Subsequent reactions involve the formation of the thiazole ring through condensation reactions with appropriate thioketones.

- Final Acetamide Formation: The final product is obtained through acylation reactions under basic conditions .

Case Studies and Research Findings

A review of literature reveals several case studies focusing on the biological activity of similar compounds:

- Study on Antimicrobial Efficacy: A recent study evaluated the efficacy of various derivatives against resistant bacterial strains, finding that modifications to the thiazole structure enhanced activity against MRSA .

- Pharmacological Investigations: Research has indicated that compounds with a similar scaffold can inhibit key enzymes involved in bacterial cell wall synthesis, providing insights into their mechanism as potential antibiotics .

Comparison with Similar Compounds

The compound belongs to a class of N-substituted acetamides with thiazole and aryl groups. Below is a detailed comparison with structurally related derivatives:

Structural Analogues and Substituent Effects

a. N-(2,5-dimethoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide (CAS: 941981-10-8)

- Substituents: 2,5-Dimethoxyphenyl, p-tolylamino.

- The p-tolylamino group may influence hydrogen-bonding interactions .

b. 2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide (CAS: 1040639-07-3)

- Substituents : Benzo[d][1,3]dioxol-5-yl, 3,5-dimethylphenyl.

- The 3,5-dimethylphenyl group introduces steric hindrance, which may reduce metabolic degradation .

c. 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Substituents : 2,6-Dichlorophenyl, thiazol-2-yl.

- Key Features : Chlorine atoms increase lipophilicity, favoring membrane permeability but reducing aqueous solubility. The twisted dihedral angle (79.7°) between aromatic rings affects crystal packing and stability .

d. Alkylated Thiopyrimidinone Derivatives

- Substituents : Chloroacetamide, benzyl, or cyclopenta[b]thiophene groups.

- Key Features : These compounds, synthesized via alkylation of thiopyrimidines, exhibit diverse electronic profiles. Sodium methylate-mediated reactions yield moderate to high efficiency (2.6–2.8-fold excess) .

Comparative Analysis Table

| Compound Name (CAS) | Substituents | Molecular Weight | Key Functional Groups | Synthesis Method | Notable Properties |

|---|---|---|---|---|---|

| N-(2,5-dimethylphenyl)-... (941981-10-8) | 2,5-Dimethylphenyl, p-tolylamino | 457.6 | Thiazole, acetamide, aryl | Not reported | Potential H-bonding via p-tolylamino |

| 2-(Benzo[d][1,3]dioxol-5-yl)-... (1040639-07-3) | Benzo[d][1,3]dioxol-5-yl | 440.5 | Dioxolane, thiazole, acetamide | Not reported | Enhanced rigidity, steric hindrance |

| 2-(2,6-Dichlorophenyl)-... (E69, o523) | 2,6-Dichlorophenyl | 287.2 | Chlorophenyl, thiazole | Carbodiimide coupling | High lipophilicity, twisted dihedral |

| Alkylated Thiopyrimidinones (e.g., 921793-86-4) | Chloroacetamide, benzyl | Variable | Thiopyrimidine, alkyl chains | Sodium methylate alkylation | Moderate synthetic efficiency |

Key Findings from Structural Comparisons

Electronic and Steric Effects :

- Methoxy and dimethyl groups (CAS: 941981-10-8) improve solubility compared to halogenated analogs (e.g., 2,6-dichlorophenyl in ).

- Chlorine substituents enhance lipophilicity but may limit bioavailability due to poor solubility .

Hydrogen-Bonding and Stability: The p-tolylamino group in the target compound may participate in N–H⋯N hydrogen bonds, similar to the R²,²(8) motifs observed in dichlorophenyl analogs .

Synthetic Accessibility: Carbodiimide-mediated coupling (used for dichlorophenyl analogs) is a robust method for acetamide synthesis but requires strict temperature control (273 K) . Alkylation methods (e.g., thiopyrimidinones) offer scalability but depend on stoichiometric reagents like sodium methylate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.